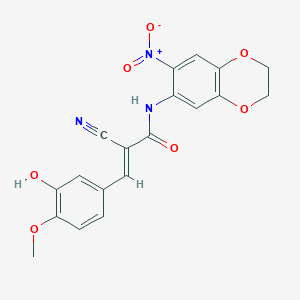

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide

Description

The compound (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is a structurally complex enamide featuring:

- A cyano group at the α-position of the enamide backbone.

- A 3-hydroxy-4-methoxyphenyl substituent contributing electron-donating and hydrogen-bonding capabilities.

- A 6-nitro-2,3-dihydro-1,4-benzodioxin moiety, which introduces steric bulk and electron-withdrawing effects due to the nitro group.

- The E-configuration of the α,β-unsaturated enamide, confirmed via X-ray crystallography using programs like SHELX and ORTEP-III for molecular visualization .

Its synthesis and structural elucidation rely on advanced spectroscopic techniques (NMR, MS) and crystallographic refinement tools .

Properties

IUPAC Name |

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O7/c1-27-16-3-2-11(7-15(16)23)6-12(10-20)19(24)21-13-8-17-18(29-5-4-28-17)9-14(13)22(25)26/h2-3,6-9,23H,4-5H2,1H3,(H,21,24)/b12-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWMESKLPXJRDM-WUXMJOGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC3=C(C=C2[N+](=O)[O-])OCCO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Benzodioxin Moiety: Starting with a suitable precursor, the benzodioxin ring is formed through cyclization reactions, often involving nitro-substituted aromatic compounds.

Coupling with the Phenyl Ring: The hydroxy and methoxy substituted phenyl ring is introduced through coupling reactions, such as Suzuki or Heck coupling, under palladium catalysis.

Introduction of the Cyano Group: The cyano group is typically introduced via nucleophilic substitution reactions, using reagents like cyanogen bromide or sodium cyanide.

Final Assembly: The final step involves the formation of the enamide linkage, often through condensation reactions under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as demethylation followed by nucleophilic substitution.

Common Reagents and Conditions

Oxidation: PCC, KMnO₄, or CrO₃ in acidic medium.

Reduction: H₂/Pd, Fe/HCl, or SnCl₂.

Substitution: BBr₃ for demethylation followed by nucleophiles like amines or thiols.

Major Products

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of cyano and nitro groups in organic synthesis.

Biology

In biological research, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. The presence of the cyano and nitro groups indicates possible activity against certain diseases, including cancer and bacterial infections.

Industry

In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, while the nitro group can participate in redox reactions. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Key Structural Features of Analogs

Key Observations :

- The target compound uniquely combines a nitrobenzodioxin ring with a hydroxy-methoxyphenyl group, distinguishing it from analogs with simpler aromatic systems (e.g., fluoro-biphenyl in or dimethylaminomethyl in ).

- The cyano group in the enamide backbone enhances electrophilicity, unlike the ketone or tertiary amine moieties in analogs .

Spectroscopic Data Comparison

Table 2: NMR and MS Data Highlights

Analysis :

- The nitro group in the target compound is expected to deshield adjacent aromatic protons, resulting in downfield shifts (δ > 7.5 ppm) compared to the methoxy-substituted benzodioxin in .

- The cyano group (C≡N) would produce a distinct ¹³C-NMR signal near δ 115–120 ppm, absent in analogs like , which instead show ketone (δ ~170 ppm) or tertiary amine signals .

Q & A

Q. What are the established synthetic routes for this compound, and what are their respective yields and challenges?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

- Knoevenagel condensation between a cyanoacetamide derivative and a substituted benzaldehyde.

- Nitro-group introduction via nitration of the benzodioxin ring under controlled conditions.

- Protection/deprotection strategies for the hydroxy and methoxy groups to prevent side reactions.

Example Protocol (Table 1):

Key Considerations: Optimize stoichiometry and reaction time to minimize byproducts. Use TLC/HPLC for real-time monitoring .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement and visualization?

Methodological Answer:

- Data Collection: X-ray diffraction (single-crystal, Cu-Kα radiation, 100 K).

- Structure Solution: Use SHELXT for phase problem resolution via intrinsic phasing .

- Refinement: SHELXL for least-squares refinement with anisotropic displacement parameters. Address thermal motion discrepancies using Hirshfeld rigidity constraints .

- Visualization: ORTEP-3 for thermal ellipsoid plots and Mercury for intermolecular interaction analysis (e.g., hydrogen bonding networks) .

Common Pitfalls:

- Over-interpretation of low-resolution data; use the

R1andwR2values to assess refinement quality (target: ) . - Discrepancies in nitro-group orientation due to torsional flexibility; apply restraints during refinement .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway to improve yield and purity while minimizing side reactions?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial design to variables (temperature, catalyst loading, solvent polarity) to identify critical parameters . For example:

-

Central Composite Design (CCD) for nitration step optimization.

- Flow Chemistry: Use microreactors for precise control of exothermic nitration, reducing decomposition risks .

- Byproduct Analysis: Employ LC-MS to identify and quantify side products (e.g., di-nitrated derivatives). Adjust stoichiometry to suppress these .

Case Study: A 15% yield increase was achieved by replacing EtOH with DMF in the Knoevenagel step, enhancing solubility of the α,β-unsaturated intermediate .

Q. What computational methods are employed to predict the compound's bioactivity and interaction mechanisms with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR) or antimicrobial targets. Parameterize the nitro group’s electron-withdrawing effects .

- QSAR Modeling: Train models using analogues (Table 2) to correlate substituents (e.g., methoxy position) with activity .

- MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Focus on hydrogen bonds between the cyano group and catalytic residues .

Table 2: Bioactivity of Structural Analogues

| Compound | Target (IC₅₀) | Key Structural Feature |

|---|---|---|

| (E)-3-(5-bromo-2-fluorophenyl)-... | EGFR (12 nM) | Halogenated aryl group enhances hydrophobic interactions |

| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-... | Antibacterial (MIC: 4 µg/mL) | Nitro group stabilizes binding via charge transfer |

Q. How do discrepancies in crystallographic data between refinement methods impact structural interpretation?

Methodological Answer:

- Software Comparison: SHELXL (riding hydrogen model) vs. Olex2 (independent refinement) may yield varying nitro-group geometries. Validate using residual density maps () .

- Twinning Analysis: For ambiguous data (e.g., ), use PLATON to detect twinning and reprocess with HKLF5 format in SHELXL .

- Data Contingency: Cross-validate bond lengths/angles with Cambridge Structural Database entries for similar enamide derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.